molecular formula C18H25N3S B2859311 5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 309272-76-2

5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2859311
CAS No.: 309272-76-2
M. Wt: 315.48
InChI Key: QKYJPEVPLQIUFM-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with a tert-butyl group, a cyclohexyl group, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or acyl chlorides under acidic conditions. The tert-butylphenyl and cyclohexyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. Additionally, green chemistry principles are applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or by using transition metal catalysts.

  • Addition Reactions: These reactions typically require specific conditions, such as the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is explored for its potential as a biomarker or pharmacophore in drug discovery. Its interactions with biological targets can provide insights into disease mechanisms and therapeutic interventions.

Medicine: The compound has shown promise in medicinal chemistry , where it is investigated for its antioxidant, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials , such as polymers and coatings, due to its thermal stability and chemical resistance .

Mechanism of Action

The mechanism by which 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group, in particular, plays a crucial role in binding to metal ions and modulating enzyme activity . This interaction can lead to the activation or inhibition of various biological processes, depending on the context.

Comparison with Similar Compounds

  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

  • 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Uniqueness: Compared to these similar compounds, 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJPEVPLQIUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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